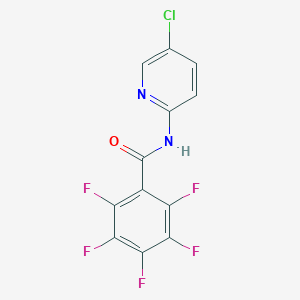
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a pentafluorobenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 5-chloropyridine-2-amine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding N-oxide .
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The pentafluorobenzamide structure enhances the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide:
Uniqueness
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide is unique due to its combination of a chloropyridine moiety and a pentafluorobenzamide structure. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C12H4ClF5N2O |
|---|---|
分子量 |
322.62g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C12H4ClF5N2O/c13-4-1-2-5(19-3-4)20-12(21)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H,(H,19,20,21) |
InChIキー |
OEJPFDFCLPFTCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
正規SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















